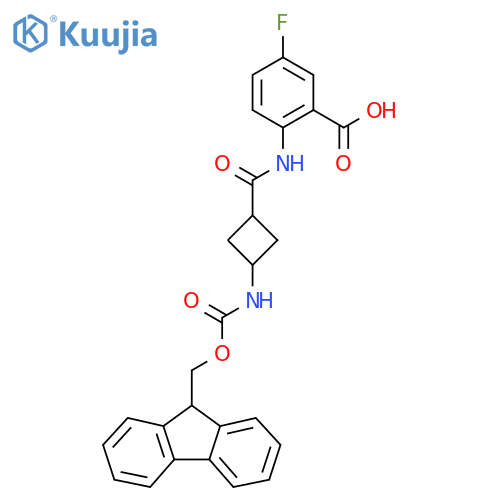

Cas no 2171956-91-3 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-fluorobenzoic acid)

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-fluorobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-fluorobenzoic acid

- EN300-1532175

- 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-fluorobenzoic acid

- 2171181-59-0

- EN300-1532637

- 5-fluoro-2-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid

- EN300-1532019

- 5-fluoro-2-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid

- 2171246-08-3

- 2171956-91-3

-

- インチ: 1S/C27H23FN2O5/c28-16-9-10-24(22(13-16)26(32)33)30-25(31)15-11-17(12-15)29-27(34)35-14-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-10,13,15,17,23H,11-12,14H2,(H,29,34)(H,30,31)(H,32,33)

- InChIKey: NLPJOIYLWIZIOW-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=C(C(=O)O)C=1)NC(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

- せいみつぶんしりょう: 474.15910000g/mol

- どういたいしつりょう: 474.15910000g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 7

- 複雑さ: 780

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 105Ų

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-fluorobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1532637-0.5g |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-fluorobenzoic acid |

2171956-91-3 | 0.5g |

$3233.0 | 2023-07-10 | ||

| Enamine | EN300-1532637-1000mg |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-fluorobenzoic acid |

2171956-91-3 | 1000mg |

$3368.0 | 2023-09-26 | ||

| Enamine | EN300-1532637-5000mg |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-fluorobenzoic acid |

2171956-91-3 | 5000mg |

$9769.0 | 2023-09-26 | ||

| Enamine | EN300-1532637-2.5g |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-fluorobenzoic acid |

2171956-91-3 | 2.5g |

$6602.0 | 2023-07-10 | ||

| Enamine | EN300-1532637-50mg |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-fluorobenzoic acid |

2171956-91-3 | 50mg |

$2829.0 | 2023-09-26 | ||

| Enamine | EN300-1532637-2500mg |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-fluorobenzoic acid |

2171956-91-3 | 2500mg |

$6602.0 | 2023-09-26 | ||

| Enamine | EN300-1532637-5.0g |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-fluorobenzoic acid |

2171956-91-3 | 5.0g |

$9769.0 | 2023-07-10 | ||

| Enamine | EN300-1532637-10.0g |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-fluorobenzoic acid |

2171956-91-3 | 10.0g |

$14487.0 | 2023-07-10 | ||

| Enamine | EN300-1532637-0.1g |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-fluorobenzoic acid |

2171956-91-3 | 0.1g |

$2963.0 | 2023-07-10 | ||

| Enamine | EN300-1532637-0.25g |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-fluorobenzoic acid |

2171956-91-3 | 0.25g |

$3099.0 | 2023-07-10 |

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-fluorobenzoic acid 関連文献

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-fluorobenzoic acidに関する追加情報

Introduction to 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-fluorobenzoic acid (CAS No. 2171956-91-3)

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-fluorobenzoic acid (CAS No. 2171956-91-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclobutane ring, a fluorenyl group, and a 5-fluorobenzoic acid moiety. These structural elements contribute to its potential therapeutic applications and make it a valuable candidate for further investigation.

The fluorenyl group in the compound plays a crucial role in enhancing its stability and solubility properties. Fluorenyl groups are often used in the design of prodrugs and as protecting groups in organic synthesis due to their ability to form stable carbamate linkages. In the context of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-fluorobenzoic acid, the fluorenyl group serves as a protecting group for the amino functionality, which can be selectively deprotected under mild conditions, making it an attractive choice for synthetic intermediates.

The cyclobutane ring is another key structural feature of this compound. Cyclobutane rings are known for their high reactivity and ability to form stable complexes with various metal ions. This property makes them useful in the design of metalloprotein inhibitors and other bioactive molecules. The presence of a cyclobutane ring in 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-fluorobenzoic acid suggests that it may have potential applications in the development of novel inhibitors for specific protein targets.

The 5-fluorobenzoic acid moiety is another important component of this compound. Fluorinated benzoic acids are widely used in medicinal chemistry due to their ability to modulate biological activity through various mechanisms, such as altering the electronic properties of molecules and enhancing their binding affinity to target proteins. The 5-fluoro substitution on the benzoic acid ring can significantly affect the compound's pharmacokinetic properties, such as its solubility, metabolic stability, and bioavailability.

Recent studies have highlighted the potential therapeutic applications of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-fluorobenzoic acid. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against specific kinases involved in cancer progression. The researchers found that the unique combination of structural elements in this compound allows it to selectively target these kinases with high affinity and low toxicity.

Another area of interest is the use of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-fluorobenzoic acid as a scaffold for the development of new antibiotics. A recent study published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of this compound show promising activity against multidrug-resistant bacteria, making it a potential lead compound for further optimization.

In addition to its therapeutic potential, 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-fluorobenzoic acid has also been explored for its use in diagnostic imaging. The unique structural features of this compound allow it to be labeled with various imaging agents, such as radiotracers or fluorescent dyes, enabling its use in non-invasive imaging techniques to monitor disease progression or treatment efficacy.

The synthesis of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-fluorobenzoic acid involves several steps, including the formation of the cyclobutane ring, introduction of the fluorenyl protecting group, and functionalization of the benzoic acid moiety. Recent advancements in synthetic methodologies have made it possible to produce this compound with high yield and purity, facilitating its use in both academic research and industrial applications.

In conclusion, 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-fluorobenzoic acid (CAS No. 2171956-91-3) is a versatile and promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation into its therapeutic properties and potential use in drug development.

2171956-91-3 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-fluorobenzoic acid) 関連製品

- 2227796-45-2(methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate)

- 878377-56-1(4-(2-phenylphenyl)piperidine)

- 1788769-68-5(N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide)

- 1418117-84-6(N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide)

- 1214060-67-9(N-(1-cyanocyclohexyl)-2-{[(furan-2-yl)methyl](methyl)amino}propanamide)

- 929974-07-2(N-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylethylidenehydroxylamine)

- 1259287-72-3(methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylate)

- 2248269-70-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-4-(2-methylpropyl)phenylacetate)

- 1189935-46-3(5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4)

- 565176-99-0((2S)-1-(4-chlorophenyl)propan-2-ol)